
1-(2,3-Dihydro-1H-inden-1-yl)piperidin-4-amin-dihydrochlorid
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der NLRP3-abhängigen Pyroptose
Diese Verbindung wurde in der Forschung verwendet, um die NLRP3-abhängige Pyroptose und die Freisetzung von IL-1β in mit PMA differenzierten THP-1-Zellen, die mit LPS/ATP stimuliert wurden, zu hemmen . Diese Anwendung ist besonders relevant im Bereich der Immunologie, wo die Kontrolle entzündlicher Reaktionen entscheidend ist.
Reduktion der ATPase-Aktivität
Die Verbindung wurde auf ihre Fähigkeit hin untersucht, die ATPase-Aktivität von humanem rekombinantem NLRP3 zu reduzieren . Dies könnte potenzielle Anwendungen bei der Behandlung von Krankheiten haben, bei denen die ATPase-Aktivität dysreguliert ist.
Antimikrobielle Anwendungen
Eine Reihe von Derivaten dieser Verbindung wurde mit der Hoffnung synthetisiert, neue potenzielle antimikrobielle Wirkstoffe zu schaffen . Dies ist besonders relevant im Bereich der Infektionskrankheiten.
NLRP3-Inflammasom-Inhibitoren
Auf der Suche nach neuen chemischen Gerüsten, die NLRP3-Inflammasom-Inhibitoren ermöglichen, wurde diese Verbindung mit der Struktur des Acrylsäure-Derivats INF39 kombiniert . Dies könnte potenzielle Anwendungen bei der Behandlung entzündlicher Erkrankungen haben.
Antiemetische Anwendungen
Die Verbindung wurde als Grundgerüst bei der Synthese von Domperidon, einem aktiven Antiemetikum, verwendet . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Übelkeit und Erbrechen hin.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Given its potential target, it might be involved in pathways related to protein kinase b-raf, which plays a crucial role in regulating cell growth .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)14;;/h1-4,12,14H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMTVIRDSTZTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCC(CC3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



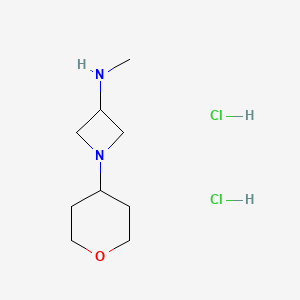
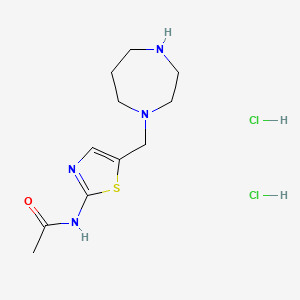



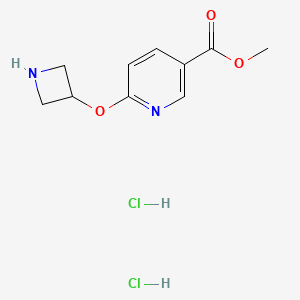
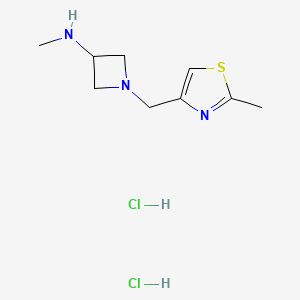


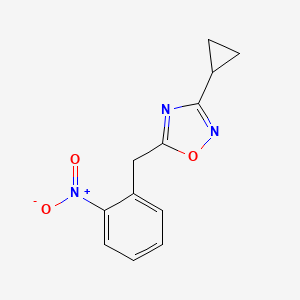

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)

